molecular formula C29H28N4O2 B12182381 N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B12182381
M. Wt: 464.6 g/mol
InChI Key: IDSALHJWHJLNEP-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a phthalazinone moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and phthalazinone intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include benzyl halides, indole derivatives, and phthalazinone precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. Key steps include the optimization of reaction parameters, purification processes, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or phthalazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide: shares structural similarities with other indole and phthalazinone derivatives.

    Indole derivatives: Compounds like tryptophan and serotonin, which have an indole core.

    Phthalazinone derivatives: Compounds like phthalazone and its analogs.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H28N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C29H28N4O2/c1-20(2)18-33-29(35)23-12-7-6-11-22(23)26(31-33)17-28(34)30-25-13-8-14-27-24(25)15-16-32(27)19-21-9-4-3-5-10-21/h3-16,20H,17-19H2,1-2H3,(H,30,34)

InChI Key

IDSALHJWHJLNEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5

Origin of Product

United States

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